Cas no 91159-88-5 (1H-Benzotriazole-5-sulfonic acid)

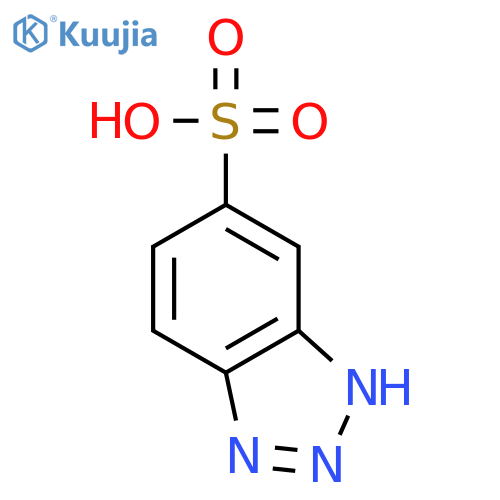

91159-88-5 structure

商品名:1H-Benzotriazole-5-sulfonic acid

CAS番号:91159-88-5

MF:C6H5N3O3S

メガワット:199.187199354172

MDL:MFCD11850637

CID:4308127

PubChem ID:14047639

1H-Benzotriazole-5-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Benzotriazole-5-sulfonic acid

- 5-Sulfobenzotriazole

- 1H-Benzotriazole-6-sulfonic acid

- 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid

- 2H-1,2,3-benzotriazole-5-sulfonic acid

- DB-216117

- 91159-88-5

- 1H-1,2,3-benzotriazole-6-sulfonic acid

- SCHEMBL1156233

- 2H-benzotriazole-5-sulfonic acid

- SCHEMBL12849326

- MFCD11850637

-

- MDL: MFCD11850637

- インチ: InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)

- InChIKey: VFWJHCOPTQCMPO-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC=C2N=NNC2=C1)(O)=O

計算された属性

- せいみつぶんしりょう: 199.00516220g/mol

- どういたいしつりょう: 199.00516220g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 密度みつど: 1.792±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、

1H-Benzotriazole-5-sulfonic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1H-Benzotriazole-5-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625245-5g |

1H-benzo[d][1,2,3]triazole-6-sulfonic acid |

91159-88-5 | 98% | 5g |

¥12877.00 | 2024-04-25 | |

| Ambeed | A1371174-1g |

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid |

91159-88-5 | 98+% | 1g |

$119.0 | 2023-01-16 | |

| Ambeed | A1371174-5g |

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid |

91159-88-5 | 98+% | 5g |

$1271.0 | 2024-04-16 | |

| AstaTech | C16678-0.25/G |

1H-BENZO[D][1,2,3]TRIAZOLE-6-SULFONIC ACID |

91159-88-5 | 97% | 0.25g |

$163 | 2023-09-19 | |

| AstaTech | C16678-5/G |

1H-BENZO[D][1,2,3]TRIAZOLE-6-SULFONIC ACID |

91159-88-5 | 97% | 5g |

$959 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625245-250mg |

1H-benzo[d][1,2,3]triazole-6-sulfonic acid |

91159-88-5 | 98% | 250mg |

¥2583.00 | 2024-04-25 | |

| Ambeed | A1371174-250mg |

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid |

91159-88-5 | 98+% | 250mg |

$48.0 | 2023-01-16 | |

| 1PlusChem | 1P01V5T1-1g |

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid |

91159-88-5 | 97% | 1g |

$391.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625245-1g |

1H-benzo[d][1,2,3]triazole-6-sulfonic acid |

91159-88-5 | 98% | 1g |

¥4609.00 | 2024-04-25 | |

| AstaTech | C16678-1/G |

1H-BENZO[D][1,2,3]TRIAZOLE-6-SULFONIC ACID |

91159-88-5 | 97% | 1g |

$320 | 2023-09-19 |

1H-Benzotriazole-5-sulfonic acid 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

91159-88-5 (1H-Benzotriazole-5-sulfonic acid) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91159-88-5)1H-Benzotriazole-5-sulfonic acid

清らかである:99%

はかる:5g

価格 ($):1144.0